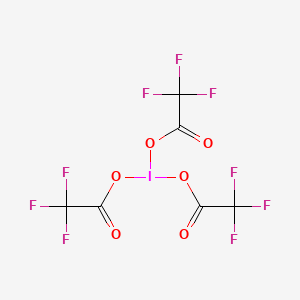

Tris(trifluoroacetato-O)iodine

Descripción

Historical Trajectory of Hypervalent Iodine Reagents in Organic Synthesis

The journey of hypervalent iodine chemistry began in 1886 with the synthesis of (dichloroiodo)benzene by Conrad Willgerodt. nih.gov This was followed by the preparation of other key iodine(III) and iodine(V) compounds, such as (diacetoxyiodo)benzene (B116549) and 2-iodoxybenzoic acid (IBX), in the late 19th century. wiley-vch.de However, it was not until the latter half of the 20th century that the synthetic potential of these reagents was fully recognized. The 1980s marked a renaissance in the field, with extensive research into their application as mild and selective oxidizing agents. wiley-vch.deresearchgate.net The development of new reagents and a deeper understanding of their reactivity have solidified their place as indispensable tools in modern organic synthesis. arkat-usa.org

Classification and Structural Archetypes of Iodine(III) Compounds

Iodine(III) compounds, also known as λ³-iodanes, are a prominent class of hypervalent iodine reagents. wikipedia.org They are generally characterized by a trigonal bipyramidal geometry, often described as T-shaped. researchgate.netdiva-portal.org In this arrangement, the more electronegative ligands occupy the axial positions, while the less electronegative organic substituent and two lone pairs of electrons reside in the equatorial positions. researchgate.netorganic-chemistry.org The bonding in these compounds is often described by the 3-center-4-electron (3c-4e) bond model. wikipedia.org

Organoiodine(III) compounds are broadly classified based on the nature of the ligands attached to the iodine atom. scispace.comarkat-usa.org

Table 1: Classification of Common Iodine(III) Compounds

| Class | General Structure | Example(s) | Key Structural Features |

| (Dihaloiodo)arenes | ArIX₂ (X = F, Cl) | (Dichloroiodo)benzene | Halogen atoms in axial positions. |

| Iodosylarenes | (ArIO)n | Iodosylbenzene | Polymeric structure, insoluble in many common solvents. nih.gov |

| [Bis(acyloxy)iodo]arenes | ArI(OCOR)₂ | (Diacetoxyiodo)benzene (PIDA), [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Acyloxy groups in axial positions. scispace.com |

| Aryliodine(III) Organosulfonates | ArI(OH)OTs | [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent) | Contains a hydroxyl and a tosyloxy group. scispace.com |

| Iodonium Salts | [Ar₂I]⁺X⁻ | Diphenyliodonium triflate | Two aryl groups and a counteranion attached to iodine. nih.gov |

| Iodonium Ylides | ArI=CR₂ | Phenyliodonium ylides | A double bond between iodine and carbon. acs.org |

| Iodonium Imides | ArI=NR | Sulfonyliminoiodanes | A double bond between iodine and nitrogen. nih.gov |

| Benziodoxoles/Benziodazoles | Cyclic structures | Togni's reagents, Ethynylbenziodoxolones (EBX) | Enhanced stability due to the cyclic structure. diva-portal.orgnih.gov |

This table provides a simplified representation of the major classes of Iodine(III) compounds.

Role of Hypervalent Iodine Reagents as Metal-Free Alternatives in Oxidation and Group Transfer

A significant advantage of hypervalent iodine reagents is their ability to mediate a wide range of oxidative transformations and group transfer reactions under metal-free conditions. jst.go.jpmdpi.com This makes them environmentally benign alternatives to traditional heavy-metal-based reagents, such as those containing lead, mercury, or chromium. jst.go.jpmdpi.com The reactions promoted by hypervalent iodine reagents are often characterized by mild conditions, high selectivity, and good yields. nih.gov

Hypervalent iodine compounds are effective in various transformations, including the oxidation of alcohols and phenols, and the formation of carbon-carbon and carbon-heteroatom bonds through oxidative coupling. jst.go.jpnih.gov They are also extensively used as electrophilic group-transfer reagents, facilitating the introduction of various functionalities into organic molecules. nih.govunl.pt

Table 2: Examples of Hypervalent Iodine Reagents in Metal-Free Transformations

| Reagent | Type of Transformation | Example Reaction |

| Phenyliodine(III) diacetate (PIDA) | Oxidation | Oxidation of alcohols to aldehydes or ketones. organic-chemistry.org |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidative Coupling | Intramolecular cyclization of phenolic compounds. nih.govnih.gov |

| [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent) | Oxidative Functionalization | α-Tosyloxylation of ketones. |

| Diaryliodonium salts | Aryl Group Transfer | Arylation of nucleophiles. researchgate.net |

| Benziodoxole-based reagents | Functional Group Transfer | Transfer of trifluoromethyl, alkynyl, or azido (B1232118) groups. nih.govacs.org |

This table showcases a few examples of the diverse applications of hypervalent iodine reagents as metal-free alternatives.

Contextualizing Tris(trifluoroacetato-O)iodine within Hypervalent Iodine Reagents

Tris(trifluoroacetato-O)iodine, with the chemical formula I(OCOCF₃)₃, is a distinct member of the hypervalent iodine(III) family. ontosight.ai Unlike the more common aryliodine(III) compounds, it lacks a direct iodine-carbon bond. Its structure consists of a central iodine atom bonded to three trifluoroacetate (B77799) ligands through oxygen atoms. ontosight.ai The strong electron-withdrawing nature of the trifluoroacetate groups significantly enhances the electrophilicity and reactivity of the iodine center. ontosight.ai

This reagent is a powerful oxidizing agent and is utilized in various organic synthesis reactions, including oxidations and functional group transformations. ontosight.ai Its high reactivity necessitates careful handling and storage. ontosight.ai

Table 3: Comparison of Tris(trifluoroacetato-O)iodine with Common Aryliodine(III) Reagents

| Property | Tris(trifluoroacetato-O)iodine | Phenyliodine(III) diacetate (PIDA) | Phenyliodine(III) bis(trifluoroacetate) (PIFA) |

| Structure | I(OCOCF₃)₃ | PhI(OAc)₂ | PhI(OCOCF₃)₂ |

| Presence of Aryl Group | No | Yes | Yes |

| Oxidizing Power | Strong | Moderate | Strong |

| Primary Applications | Oxidation, functional group transformations. ontosight.ai | Oxidation, acetoxylation. organic-chemistry.orgmdpi.com | Oxidative coupling, dearomatization. nih.govresearchgate.net |

This table provides a general comparison of Tris(trifluoroacetato-O)iodine with two widely used aryliodine(III) reagents.

Compound Names Mentioned in this Article:

(Dichloroiodo)benzene

(Diacetoxyiodo)benzene (PIDA)

[Bis(trifluoroacetoxy)iodo]benzene (PIFA)

[Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent)

2-Iodoxybenzoic acid (IBX)

Diphenyliodonium triflate

Ethynylbenziodoxolones (EBX)

Iodosylbenzene

Phenyliodonium ylides

Sulfonyliminoiodanes

Togni's reagents

Tris(trifluoroacetato-O)iodine

Propiedades

IUPAC Name |

[bis[(2,2,2-trifluoroacetyl)oxy]-λ3-iodanyl] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F9IO6/c7-4(8,9)1(17)20-16(21-2(18)5(10,11)12)22-3(19)6(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKSJVKRWAPXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OI(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F9IO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162452 | |

| Record name | Tris(trifluoroacetato-O)iodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14353-86-7 | |

| Record name | Tris(2,2,2-trifluoroacetato-κO)iodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14353-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(trifluoroacetato-O)iodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014353867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(trifluoroacetato-O)iodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trifluoroacetato-O)iodine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(TRIFLUOROACETATO-O)IODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA6DQ4S4LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Mechanistic Investigations of Tris Trifluoroacetato O Iodine

Electrophilic Reactivity of Tris(trifluoroacetato-O)iodine

Tris(trifluoroacetato-O)iodine, also known as iodine(III) tris(trifluoroacetate), is a hypervalent iodine reagent recognized for its potent electrophilic character. This reactivity is central to its application in organic synthesis, particularly in the functionalization of unsaturated systems and aromatic compounds. The iodine(III) center, bearing three electron-withdrawing trifluoroacetate (B77799) groups, renders the iodine atom highly electrophilic and susceptible to attack by nucleophiles.

Formal Electrophilic Transfer of Trifluoroacetate and Related Groups

A primary manifestation of the electrophilic nature of Tris(trifluoroacetato-O)iodine is its ability to effect the formal transfer of a trifluoroacetate group and an iodine atom across a double bond, a reaction known as iodotrifluoroacetoxylation. This process has been effectively applied to various fluoroolefins. fluorine1.ru

Research has demonstrated that perfluoroalkylethylenes react with Tris(trifluoroacetato-O)iodine in the presence of elemental iodine to yield the corresponding iodotrifluoroacetoxylation products in high yields. fluorine1.ru The reaction proceeds readily at temperatures between 15-25°C for a range of ethylene (B1197577) derivatives with varying perfluoroalkyl substituents. fluorine1.ru However, substrates with sterically demanding groups, such as a perfluoro-tert-hexyl substituent, may require prolonged heating to achieve the desired transformation. fluorine1.ru This transformation is understood to occur via an initial iodotrifluoroacetoxylation of the alkene, which is then followed by the substitution of the iodine atom with a trifluoroacetate anion. fluorine1.ru

The reaction of Tris(trifluoroacetato-O)iodine with various acetophenone (B1666503) derivatives has also been investigated, showcasing its role in the iodination of aromatic ketones. oup.com Depending on the substituents on the aromatic ring and the specific reaction conditions (e.g., solvent, temperature), the reaction can yield 3'-iodo or 2-iodo derivatives. oup.com For instance, 4'-methylacetophenone (B140295) and 4'-methoxyacetophenone (B371526) predominantly afford the 3'-iodo products in excellent yields when the reaction is conducted in dichloromethane. oup.com In contrast, using chloroform (B151607) as the solvent tends to favor the formation of 2-iodo derivatives. oup.com

| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference |

| Perfluoroalkylethylenes (e.g., with CF₃, C₄F₉ groups) | I(OCOCF₃)₃, I₂ | 15-25°C | Iodotrifluoroacetoxylation products | High | fluorine1.ru |

| Alkene with perfluoro-tert-hexyl substituent | I(OCOCF₃)₃, I₂ | ~50°C, prolonged heating | Iodotrifluoroacetoxylation product | - | fluorine1.ru |

| 4'-Methylacetophenone | I(OCOCF₃)₃ | Dichloromethane | 3'-Iodo-4'-methylacetophenone | Excellent | oup.com |

| 4'-Methoxyacetophenone | I(OCOCF₃)₃ | Dichloromethane | 3'-Iodo-4'-methoxyacetophenone | Excellent | oup.com |

| 4'-Chloroacetophenone | I(OCOCF₃)₃ | Chloroform | 2-Iodo-4'-chloroacetophenone | Good | oup.com |

Radical Pathways in Transformations Mediated by Tris(trifluoroacetato-O)iodine

Beyond its electrophilic character, Tris(trifluoroacetato-O)iodine and related hypervalent iodine(III) reagents can participate in reactions proceeding through radical intermediates. These pathways often involve single electron transfer (SET) processes, leading to the formation of radical cations or the homolytic cleavage of iodine-ligand bonds to generate reactive radical species.

Single Electron Transfer (SET) Mechanisms

Hypervalent iodine(III) reagents are known to act as single electron transfer (SET) oxidants, particularly in reactions with electron-rich substrates. acs.org For instance, the reaction of electron-rich arenes with reagents like phenyliodine(III) bis(trifluoroacetate) can proceed through the formation of an arene radical cation ([ArH•+]). acs.org This intermediate is generated via a single electron transfer from a charge-transfer complex formed between the arene and the iodine(III) reagent. acs.org This mechanism represents a key pathway for radical-mediated transformations involving hypervalent iodine compounds. Although direct spectroscopic evidence for Tris(trifluoroacetato-O)iodine itself is less detailed in the literature, its structural and electronic similarity to other I(III) reagents suggests its capability to engage in similar SET processes, initiating radical cascade reactions or cross-coupling events. acs.orgnih.gov

Generation and Reactivity of Trifluoroacetoxy Radicals

The homolytic cleavage of the I-O bond in Tris(trifluoroacetato-O)iodine can potentially generate trifluoroacetoxy radicals (CF₃COO•). While the primary reactivity often involves heterolytic pathways, radical mechanisms have been proposed for related iodine tricarboxylates. cardiff.ac.uk For example, in the reaction of styrene (B11656) with iodine triacetate, the formation of methyl acetate (B1210297) as a byproduct provides evidence for a potential radical pathway. cardiff.ac.uk By analogy, the trifluoroacetoxy radical, if formed, would be a highly reactive species. Its reactivity would likely be dominated by processes such as hydrogen atom abstraction, addition to unsaturated systems, or decarboxylation to generate the trifluoromethyl radical (•CF₃), although the latter is less commonly cited in the context of this specific reagent's typical applications.

Detailed Mechanistic Studies on Specific Reactions

Understanding the precise mechanism of reactions mediated by Tris(trifluoroacetato-O)iodine is crucial for predicting outcomes and optimizing conditions. Mechanistic inquiries often focus on distinguishing between concerted and stepwise pathways.

Concerted vs. Stepwise Mechanisms

In a concerted mechanism , bond-making and bond-breaking occur simultaneously in a single transition state without the formation of a stable intermediate. youtube.com Conversely, a stepwise mechanism involves two or more elementary steps and the formation of one or more reaction intermediates. youtube.com

The reaction of Tris(trifluoroacetato-O)iodine with olefins to give vicinal diol trifluoroacetates provides a clear example of a stepwise process. fluorine1.ru Mechanistic studies indicate that the reaction proceeds through two distinct stages:

Iodotrifluoroacetoxylation : An initial electrophilic attack on the alkene leads to the formation of an iodotrifluoroacetoxylation product. This is the first, distinct step in the sequence. fluorine1.ru

Nucleophilic Substitution : The iodine atom in the intermediate product is subsequently replaced by a trifluoroacetate anion. fluorine1.ru

Ligand Coupling and Reductive Elimination Processes

The reactivity of hypervalent iodine compounds is often mechanistically analogous to that of transition metal complexes, involving processes such as ligand exchange, ligand coupling, and reductive elimination. acs.org Reductive elimination is a fundamental step where the iodine(III) center is reduced to iodine(I), and a new covalent bond is formed between two of its ligands. wikipedia.orglibretexts.org For this process to occur from a single metal center, the ligands destined for elimination must typically be situated cis to one another. wikipedia.orglibretexts.org

In the context of reactions involving Tris(trifluoroacetato-O)iodine, reductive elimination is the final step that would lead to a functionalized product and an iodine(I) species. Following the initial iodotrifluoroacetoxylation of an alkene, a subsequent step can involve the replacement of the iodine atom with a nucleophile. If this process occurs through an organoiodine(III) intermediate where both the alkyl group and another ligand are bound to the iodine center, a C-X bond-forming reductive elimination can take place.

The general sequence for many hypervalent iodine-mediated transformations is:

Oxidative Addition/Ligand Exchange: The substrate binds to the iodine(III) center.

Ligand Coupling/Nucleophilic Attack: A nucleophile attacks the activated substrate or couples with another ligand.

Reductive Elimination: The iodine(III) is reduced to iodine(I), and the final product is released. acs.orgunirioja.es

For instance, in the thermal decomposition of unsymmetrical diaryliodonium salts, a related class of iodine(III) compounds, the identity of the reductively eliminated products is often governed by electronic effects. nih.gov This principle highlights that the nature of the ligands attached to the iodine center dictates the course of the reductive elimination. While the direct reductive elimination from the initially formed iodotrifluoroacetoxy intermediate is not the primary described pathway, subsequent transformations of this intermediate can involve other hypervalent iodine species that do undergo reductive elimination to form the final products. fluorine1.ru This process regenerates an iodine(I) species, which can potentially re-enter a catalytic cycle if a suitable stoichiometric oxidant is present. unirioja.es

The efficiency and rate of reductive elimination can be influenced by several factors, including the steric bulk of the ligands and the coordination number of the iodine center. wikipedia.orgnih.gov For octahedral complexes, which share geometric similarities with some hypervalent iodine structures, reductive elimination is often preceded by the dissociation of a ligand to form a five-coordinate intermediate, which is significantly more reactive. libretexts.orgumb.edu

Applications of Tris Trifluoroacetato O Iodine in Advanced Organic Synthesis

Oxidative Functionalization Reactions

Tris(trifluoroacetato-O)iodine is a potent oxidizing agent, capable of functionalizing a variety of organic substrates, including alkenes, alkanes, and ethers. The trifluoroacetoxy ligand plays a crucial role in modulating the reactivity of the iodine(III) center, making it an effective reagent for introducing oxygen-containing functional groups.

Oxidation of Alkanes and Ethers

The high oxidation potential of Tris(trifluoroacetato-O)iodine allows for the direct functionalization of C-H bonds in alkanes and ethers, converting them into their corresponding trifluoroacetoxy derivatives. This reaction provides a direct route to oxygenated products from saturated hydrocarbons, which are typically unreactive. While the full scope of this reactivity is still under exploration, the transformation of adamantane, a model substrate for C-H activation, into its trifluoroacetoxy derivative has been noted as a key example. The reaction proceeds by leveraging the strong electrophilicity of the iodine(III) reagent to activate the C-H bond.

| Substrate | Product Type |

| Alkanes (e.g., Adamantane) | Trifluoroacetoxyalkanes |

| Ethers | Trifluoroacetoxyethers |

Further detailed research findings, including specific substrate scopes and yields, are areas of ongoing investigation.

Oxidative Transformations of Carbonyl Compounds (Ketones, Aldehydes)

The reaction of Tris(trifluoroacetato-O)iodine with aromatic ketones, such as acetophenones, does not typically result in Baeyer-Villiger-type oxidation of the carbonyl group. Instead, the reagent acts as an iodinating agent, leading to the formation of iodo derivatives oup.com. The position of iodination, either on the aromatic ring or at the α-carbon to the carbonyl group, is dependent on the substituents present on the aromatic ring and the specific reaction conditions employed, including the solvent and reaction temperature oup.com. For example, 4'-methylacetophenone (B140295) and 4'-methoxyacetophenone (B371526) yield the corresponding 3'-iodo derivatives in high yields when reacted in dichloromethane oup.com. Conversely, substrates like 4'-nitroacetophenone and 4'-chloroacetophenone produce the 2-iodo derivatives oup.com. There is currently a lack of specific research findings on the oxidative transformations of aldehydes using Tris(trifluoroacetato-O)iodine.

| Ketone Substrate | Reagent | Product | Yield (%) |

| 4'-Methylacetophenone | I(OCOCF₃)₃ | 3'-Iodo-4'-methylacetophenone | 95 |

| 4'-Methoxyacetophenone | I(OCOCF₃)₃ | 3'-Iodo-4'-methoxyacetophenone | 98 |

| 4'-Nitroacetophenone | I(OCOCF₃)₃ | 2-Iodo-4'-nitroacetophenone | 25 |

| 4'-Chloroacetophenone | I(OCOCF₃)₃ | 2-Iodo-4'-chloroacetophenone | 75 |

Carbon-Carbon Bond Forming Reactions

Beyond its role as an oxidant, Tris(trifluoroacetato-O)iodine and closely related hypervalent iodine(III) reagents facilitate the formation of new carbon-carbon bonds through novel reaction pathways, including aryl migration and ipso-substitution reactions.

Aryl Migration Reactions

Hypervalent iodine(III) reagents, particularly those with trifluoroacetate (B77799) ligands, can induce oxidative rearrangements that involve the 1,2-migration of an aryl group, leading to the formation of a new carbon-carbon bond. A notable example is the reaction of N-methyl-N-phenylcinnamamides with phenyliodine bis(trifluoroacetate) (PIFA), a closely related reagent, in the presence of a Lewis acid. This reaction results in the formation of 3-arylquinolin-2-ones through a process that involves both a C(sp²)–C(sp²) bond formation and an exclusive 1,2-aryl shift . This type of transformation highlights the ability of hypervalent iodine reagents to mediate complex rearrangements under metal-free conditions, providing an alternative to traditional transition-metal-catalyzed methods. The reaction is believed to proceed via an electrophilic attack of the iodine(III) reagent on the electron-rich enamide system, which triggers the cyclization and subsequent aryl migration.

| Substrate | Reagent | Product | Key Transformation |

| N-Methyl-N-phenylcinnamamides | PhI(OCOCF₃)₂ / Lewis Acid | 3-Arylquinolin-2-ones | C-C bond formation and 1,2-aryl migration |

Ipso-Substitution Reactions with Organometallic Reagents (e.g., Arylboron, Organosilane)

Tris(trifluoroacetato-O)iodine can participate in ipso-substitution reactions with various organometallic reagents, where the metallic moiety is replaced by an iodine(III) group. This provides a pathway to functionalized aromatic systems.

With arylboron compounds, such as aryltrifluoroborates, the reaction with Tris(trifluoroacetato-O)iodine leads to the formation of monoaryl-λ³-iodanes. This ipso-substitution proceeds smoothly and allows for the introduction of the I(III) group at a specific position on the aromatic ring, dictated by the location of the boron substituent. These resulting monoaryl-λ³-iodanes are versatile intermediates that can be readily converted into other valuable compounds, such as aryliodonium ylides.

While the primary application of Tris(trifluoroacetato-O)iodine with organosilanes often involves the cleavage of Si-C bonds, the principle of ipso-substitution is a known reaction pathway for arylsilanes scholaris.ca. This type of reaction allows for the conversion of an aryl-silicon bond into a new bond with another functional group. Although specific examples of C-C bond formation following ipso-substitution of arylsilanes with Tris(trifluoroacetato-O)iodine are not extensively documented, this pathway remains a potential route for further synthetic exploration.

| Organometallic Reagent | Product of Ipso-Substitution | Subsequent Utility |

| Aryltrifluoroborates | Monoaryl-λ³-iodanes | Conversion to aryliodonium ylides |

| Arylsilanes | Aryl-iodine(III) species (potential) | Further functionalization |

Formation of Iodonium Ylides as Synthetic Intermediates

Hypervalent iodine(III) compounds are widely used to synthesize iodonium ylides, which serve as excellent and safe precursors to carbenes. nih.govresearchgate.net These stabilized ylides are typically prepared through the reaction of an active methylene compound, such as a 1,3-dicarbonyl compound, with a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) in the presence of a base. researchgate.net The general mechanism involves the initial formation of an iodonium adduct, which is then deprotonated to yield the stable iodonium ylide. researchgate.net

While specific examples detailing the use of Tris(trifluoroacetato-O)iodine for this purpose are less common than for its diacetoxy analogue, the underlying reactivity is characteristic of λ³-iodanes. researchgate.net Once formed, iodonium ylides can undergo thermal, photochemical, or metal-catalyzed decomposition to generate carbene intermediates. nih.govuwaterloo.ca These carbenes are highly reactive species that can participate in a variety of synthetic transformations, including cyclopropanation of alkenes and C-H insertion reactions, making iodonium ylides valuable synthetic intermediates. nih.govuwaterloo.ca

Carbon-Heteroatom Bond Forming Reactions (C-N, C-O, C-S, C-X)

The construction of carbon-heteroatom bonds is a fundamental operation in organic synthesis. Hypervalent iodine(III) reagents, including Tris(trifluoroacetato-O)iodine, are frequently employed to facilitate these connections through oxidative pathways. nih.govacs.org Their electrophilic nature and ability to act as potent oxidants enable the formation of C-N, C-O, C-S, and C-X (where X is a halogen) bonds, often as a key step in the synthesis of complex heterocyclic structures. nih.gov

Tris(trifluoroacetato-O)iodine is a highly effective reagent for the vicinal difunctionalization of alkenes, specifically through iodo- and bromotrifluoroacetoxylation. The reaction of Tris(trifluoroacetato-O)iodine with various fluoroolefins, such as perfluoroalkylethylenes, proceeds readily to afford the corresponding iodotrifluoroacetoxylation products in high yields. fluorine1.ru This transformation occurs via the electrophilic addition of an iodonium species and a trifluoroacetate anion across the double bond. fluorine1.ru

The scope of this reaction is demonstrated with several ethylene (B1197577) derivatives bearing perfluoroalkyl substituents of varying lengths and steric bulk. fluorine1.ru Furthermore, conducting the reaction in the presence of bromine allows for the simultaneous formation of a mixture of iodo- and bromotrifluoroacetoxylated products. fluorine1.ru This mixed halogenation approach can be economically advantageous as it reduces the consumption of iodine, which is significantly more expensive than bromine. fluorine1.ru

| Alkene Substrate | Added Halogen Source | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Perfluoroalkylethylenes (general) | Iodine | Iodotrifluoroacetoxylation products | High | fluorine1.ru |

| 3,3,3-Trifluoropropene | Bromine | Mixture of iodo- and bromotrifluoroacetoxylated products | Not specified | fluorine1.ru |

While the direct conversion of amines to azides using Tris(trifluoroacetato-O)iodine is not extensively documented, the broader class of hypervalent iodine(III) reagents provides well-established pathways for azidation reactions. nih.govacs.org Specialized reagents such as azidobenziodoxoles are exceptionally effective for the direct azidation of C–H bonds and addition to unsaturated systems. nih.govacs.org

Alternatively, azide-containing hypervalent iodine species can be generated in situ. For instance, reacting phenyliodine bis(trifluoroacetate), a compound structurally similar to Tris(trifluoroacetato-O)iodine, with azidotrimethylsilane (TMSN₃) generates a reactive azidating agent capable of producing azide radicals. nih.gov Similarly, (diacetoxyiodo)benzene reacts with sodium azide to form azide-containing iodine(III) intermediates that decompose to generate azide radicals, which can initiate polymerization or be trapped by other substrates. rsc.org These examples highlight the capacity of the hypervalent iodine(III) framework to facilitate azidation, a key functional group transformation.

Synthesis of Heterocyclic Compounds

Hypervalent iodine(III) reagents are broadly utilized in the total synthesis of natural products and other complex molecules, frequently enabling the construction of heterocyclic rings. nih.gov The oxidative formation of C-O and C-N bonds mediated by these reagents is a common and powerful strategy for cyclization reactions. nih.gov

A significant application of the iodotrifluoroacetoxylation reaction mediated by Tris(trifluoroacetato-O)iodine is the subsequent synthesis of oxiranes (epoxides). fluorine1.ru The vicinal iodotrifluoroacetates produced from the reaction of the reagent with perfluoroalkylethylenes are valuable precursors to these three-membered heterocyclic compounds. fluorine1.ru

The conversion is typically achieved by treating the iodotrifluoroacetoxylation product with a base, which induces an intramolecular nucleophilic substitution (Williamson ether synthesis). The trifluoroacetoxy group is hydrolyzed to an alcohol, which is then deprotonated. The resulting alkoxide displaces the adjacent iodide, closing the ring to form the desired oxirane. This two-step sequence provides an effective method for the preparative synthesis of perfluoroalkyloxiranes, such as (trifluoromethyl)oxirane, a valuable reagent in organofluorine chemistry. fluorine1.ru

Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of its synthesis, which is a powerful strategy for creating molecular diversity and synthesizing analogues of bioactive compounds. Hypervalent iodine reagents are well-suited for such tasks due to their mild reaction conditions and unique reactivity, including applications in the late-stage modification of peptides and proteins. nih.gov

Tris(trifluoroacetato-O)iodine has been specifically utilized in transformations that are highly relevant to late-stage functionalization. For example, it mediates the chemoselective cleavage of inert Si–C(sp³) bonds in unactivated tetraalkylsilanes. acs.org This reaction proceeds under mild conditions and tolerates a wide array of polar functional groups. The resulting alkyl-λ³-iodane intermediate can be further transformed, notably through a Tamao–Fleming oxidation, to install a hydroxyl group. acs.org This ability to convert a robust silyl group into an alcohol provides a powerful tool for modifying complex structures at sites that might otherwise be unreactive. acs.org Additionally, the broader family of hypervalent iodine(III) reagents is known to mediate radical C-H functionalization, a cornerstone of many late-stage functionalization strategies. nih.govacs.org

Stereoselective Transformations Mediated by Tris Trifluoroacetato O Iodine and Chiral Hypervalent Iodine Analogues

Enantioselective Oxidation and Functionalization

While the achiral Tris(trifluoroacetato-O)iodine is primarily used in non-asymmetric transformations, the development of chiral iodine(III) analogues has unlocked a vast potential for enantioselective reactions. fluorine1.ru These reactions leverage a chiral scaffold on the iodine reagent to control the stereochemical outcome of the transformation, leading to the synthesis of enantioenriched molecules. rsc.org Numerous enantioselective transformations have been developed, including oxidations, dearomatizations, alkene functionalizations, and rearrangements. rsc.orgresearchgate.net

A significant area of research involves the α-functionalization of carbonyl compounds. For instance, novel C−N axially chiral iodoarenes have been successfully employed as organocatalysts for the stereoselective α-oxytosylation of ketones. This method provides access to chiral α-oxytosylated products in good to excellent yields and with significant enantioselectivities. nih.gov

Another key application is the enantioselective difunctionalization of alkenes. Chiral hypervalent iodine catalysts have been used for reactions such as the intermolecular diamination of styrenes, affording anti-diamines in moderate to good yields with high enantiomeric excess. rsc.org Similarly, lactate-based chiral hypervalent iodine(III) reagents have been utilized in the enantioselective dioxytosylation of styrenes. beilstein-journals.org

Oxidative rearrangements also benefit from chiral hypervalent iodine reagents. A metal-free, stereoselective oxidative rearrangement of 1,1-disubstituted alkenes has been developed to produce enantioenriched α-arylated ketones. d-nb.info This protocol highlights the ability of these reagents to induce complex molecular reorganizations with high fidelity. d-nb.info Furthermore, intramolecular diaminations of homoallylic guanidine (B92328) derivatives have been achieved with high stereoselectivity using novel chiral hypervalent iodine reagents, which can also be employed in catalytic amounts. nih.gov

Below are selected examples of these enantioselective transformations.

Table 1: Enantioselective α-Oxytosylation of Propiophenone Catalyzed by C-N Axially Chiral Iodoarenes nih.gov

| Chiral Iodoarene Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Catalyst 1 | 95 | 78 |

| Catalyst 2 | 99 | 81 |

| Catalyst 3 | 99 | 76 |

Reaction Conditions: Propiophenone, m-CPBA (1.5 equiv.), p-TsOH·H₂O (1.2 equiv.), catalyst (10 mol%), hexafluoroisopropanol (HFIP), 40 °C, 24 h.

Table 2: Enantioselective Oxidative Rearrangement of 1,1-Diaryl Alkenes d-nb.info

| Substrate (Alkene) | Chiral Iodine(III) Reagent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1,1-Diphenylethene | Lactate-based Reagent | 65 | 92 |

| 1-Phenyl-1-(p-tolyl)ethene | Lactate-based Reagent | 68 | 91 |

| 1-(4-Methoxyphenyl)-1-phenylethene | Lactate-based Reagent | 72 | 90 |

Reaction Conditions: Alkene, chiral hypervalent iodine reagent, trifluoroethanol (TFE), room temperature.

Table 3: Enantioselective Intramolecular Diamination of a Homoallylic Guanidine Derivative nih.gov

| System | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Stoichiometric | Novel Chiral Reagent 1 | 85 | 95 |

| Catalytic | Novel Chiral Catalyst 1 (20 mol%) | 72 | 90 |

Stoichiometric Conditions: Substrate, chiral reagent, acetonitrile, -40 °C. Catalytic Conditions: Substrate, chiral catalyst, sodium perborate, acetic acid, acetonitrile, room temperature.

Diastereoselective Reactions

Hypervalent iodine(III) reagents, including Tris(trifluoroacetato-O)iodine, are effective mediators of diastereoselective reactions. These transformations control the relative configuration of newly formed stereocenters. Diastereoselectivity often arises from substrate control or reagent control, where the inherent structure of the starting material or the reagent dictates the stereochemical pathway of the reaction. researchgate.net

A notable example is the diastereoselective α-acetoxylation of cyclic ketones. A binary system comprising a hypervalent iodine(III) reagent and a Lewis acid like BF₃·OEt₂ can achieve high diastereoselectivity. The selectivity in this process is believed to stem from thermodynamic control, proceeding through an Sₙ2 substitution mechanism involving an α-C-bound hypervalent iodine intermediate. researchgate.net

Furthermore, hypervalent iodine(III) reagents such as PhI(OCOR)₂ enable the diastereoselective difunctionalization of alkenes. Reactions like anti-aminooxygenation and anti-diamination of alkenes with amidines proceed with high diastereoselectivity. These transformations provide a divergent route to diastereochemically pure products from E- and Z-alkenes. researchgate.net The reaction of perfluoroalkylethylenes with Tris(trifluoroacetato-O)iodine also yields iodotrifluoroacetoxylation products, which serve as precursors for other functional molecules. fluorine1.ru

The following table presents data on a diastereoselective reaction mediated by a hypervalent iodine(III) reagent.

Table 4: Diastereoselective anti-Diamination of Alkenes with Amidines researchgate.net

| Alkene Substrate | Hypervalent Iodine Reagent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| (E)-Stilbene | PhI(OAc)₂ | 85 | >99:1 (anti) |

| (Z)-Stilbene | PhI(OAc)₂ | 82 | >99:1 (anti) |

| Styrene (B11656) | PhI(OAc)₂ | 75 | - |

Reaction Conditions: Alkene, amidine, PhI(OAc)₂, solvent, specific conditions vary with substrate.

Catalytic Roles and Applications of Tris Trifluoroacetato O Iodine

Tris(trifluoroacetato-O)iodine as a Stoichiometric Reagent vs. Catalytic Systems

In synthetic chemistry, reagents can be classified based on the quantity in which they are used relative to the main reactant (substrate). This distinction is crucial for evaluating the efficiency and environmental impact of a chemical process. researchgate.net A stoichiometric reagent is consumed in the reaction and is required in an amount that is chemically equivalent to, or in excess of, the substrate. In contrast, a catalytic system utilizes a substance (the catalyst) in a small, sub-stoichiometric amount, which participates in the reaction to increase its rate but is regenerated in the process, allowing it to facilitate multiple transformations. researchgate.net

Hypervalent iodine compounds, including Tris(trifluoroacetato-O)iodine, have traditionally been used as stoichiometric oxidants. Their effectiveness stems from the highly energetically favorable reduction of iodine from a higher oxidation state (like +3) to a lower one (+1), which provides the driving force for many reactions. thieme-connect.com For instance, Tris(trifluoroacetato-O)iodine is used stoichiometrically for the iodotrifluoroacetoxylation of fluoroolefins. fluorine1.ru In this reaction, the iodine(III) center is reduced as it delivers functional groups to the alkene.

The shift from stoichiometric to catalytic applications is a primary goal in green chemistry, as it minimizes waste by reducing the amount of reagent needed. researchgate.net For hypervalent iodine compounds, this involves a catalytic cycle where the active iodine(III) or iodine(V) species is regenerated in situ from a reduced iodine(I) precursor (an iodoarene) using a terminal oxidant. researchgate.net This approach combines the versatile reactivity of hypervalent iodine reagents with the principles of sustainability.

| Feature | Stoichiometric Reagent | Catalytic System |

| Amount Used | Equivalent to or excess of substrate | Sub-stoichiometric (small amount) |

| Consumption | Consumed during the reaction | Regenerated and reused |

| Waste Generation | High (reagent byproducts) | Low (only byproduct is from terminal oxidant) |

| Example with I(III) | Iodotrifluoroacetoxylation of an alkene using a full equivalent of Tris(trifluoroacetato-O)iodine. fluorine1.ru | An iodoarene catalyst generates the active I(III) species using a terminal oxidant like a peroxyacid. researchgate.net |

Organocatalysis with Hypervalent Iodine Compounds

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. Hypervalent iodine compounds have emerged as highly effective organocatalysts for a wide array of oxidative transformations. rsc.org These reagents are attractive alternatives to transition metal catalysts because they are generally less toxic, less expensive, and resistant to moisture. rsc.orgrsc.org

The catalytic activity of hypervalent iodine compounds is centered on their ability to act as powerful oxidants and electrophiles. rsc.org They can facilitate the formation of various chemical bonds, including C-N, C-O, C-S, and C-C bonds, through oxidative functionalization reactions. cardiff.ac.uksemanticscholar.org The development of catalytic strategies using hypervalent iodine reagents represents a significant advancement in environmentally benign chemical synthesis. rsc.org

While specific research detailing Tris(trifluoroacetato-O)iodine as a standalone organocatalyst is limited, its role as an iodine(III) species places it within the broader class of compounds used in such catalytic cycles. The general mechanism involves an iodoarene precursor being oxidized to an active iodine(III) species, which then reacts with the substrate. After the transformation, the hypervalent iodine species is reduced back to the iodine(I) precursor, completing the catalytic cycle. researchgate.net Chiral hypervalent iodine reagents have also been developed for stereoselective synthesis, further expanding the scope of their application in organocatalysis. rsc.org

Co-catalytic Applications in Concert with Other Reagents

Tris(trifluoroacetato-O)iodine can also be used in reactions where other reagents are present to influence the outcome or improve efficiency. In these systems, it may act in concert with another substance that is not the primary substrate.

| Reaction Component | Function | Outcome |

| Tris(trifluoroacetato-O)iodine | Primary iodinating and trifluoroacetoxylating agent | Delivers I and OCOCF₃ groups |

| Bromine | Secondary brominating agent | Delivers Br and OCOCF₃ groups |

| 3,3,3-trifluoropropene | Substrate (alkene) | Undergoes functionalization |

| Combined System | Dual halogenation-acetoxylation | Produces a mixture of iodo- and bromo- functionalized products, potentially reducing iodine usage. fluorine1.ru |

Electrochemical Catalysis Utilizing Iodine(III) Species

A modern and sustainable approach to hypervalent iodine chemistry involves using electrochemistry to drive the catalytic cycle. kuleuven.be In this method, electricity serves as a "traceless" oxidant to regenerate the active iodine(III) species from its iodine(I) precursor, eliminating the need for chemical oxidants and the waste they produce. acs.orgresearchgate.net

The process, known as indirect electrolysis or electrocatalysis, uses a mediator molecule—in this case, an aryl iodide—to transfer electrons between the electrode and the substrate. kuleuven.be The aryl iodide is anodically oxidized at the electrode surface to generate the hypervalent iodine(III) species in situ. This highly reactive intermediate then performs the desired oxidative transformation on the substrate in the bulk solution before being reduced back to the aryl iodide, which can then be re-oxidized at the electrode to continue the cycle. acs.orgsemanticscholar.org

This electrochemical approach has been successfully applied to various transformations, including oxidative cyclizations and α-functionalizations of ketones. acs.orgresearchgate.net The use of specific solvents like hexafluoroisopropanol (HFIP) can be crucial for stabilizing the electrochemically generated iodine(III) compounds and enhancing reaction efficiency. kuleuven.be While Tris(trifluoroacetato-O)iodine itself is typically pre-formed, the underlying iodine(I)/iodine(III) redox couple is the core of these advanced electrochemical methods, highlighting a greener path for the application of this class of reagents. kuleuven.beacs.org

Computational and Spectroscopic Characterization of Tris Trifluoroacetato O Iodine

Theoretical Investigations of Bonding and Reactivity

Theoretical chemistry offers powerful tools to understand the fundamental nature of the hypervalent bonds in Tris(trifluoroacetato-O)iodine and to predict its behavior in chemical reactions.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become an invaluable method for investigating the mechanisms of complex organic reactions, including those involving hypervalent iodine reagents. mdpi.comiaea.org DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. iaea.org This provides a detailed, step-by-step picture of how reactants are converted into products.

For reactions involving hypervalent iodine compounds, DFT studies can elucidate the roles of various proposed mechanisms, such as the Eley-Rideal, Langmuir-Hinshelwood, or Mars-van Krevelen pathways. iaea.org For example, in copper-catalyzed reactions involving diaryliodonium salts, DFT calculations have been used to explore the feasibility of different routes, such as those involving aryl transfer followed by ring-closing, and to determine the activation free energy for each step. beilstein-journals.org Such computational studies are essential for understanding the reactivity of compounds like Tris(trifluoroacetato-O)iodine in transformations such as the iodotrifluoroacetoxylation of alkenes, helping to predict regioselectivity and reaction efficiency.

Molecular Orbital Analysis of Hypervalent Bonds

The bonding in hypervalent molecules, particularly the linear arrangement of two ligands around a central main group atom, is best described by the three-center-four-electron (3c-4e) bond model, a concept well-explained by molecular orbital (MO) theory. wikipedia.orgionicviper.org This model avoids the controversial invocation of d-orbital participation for main group elements. britannica.com

In a molecule like Tris(trifluoroacetato-O)iodine, the bonding in the linear O-I-O units can be described by the 3c-4e model. wikipedia.org This involves the combination of a p-orbital on the central iodine atom with atomic orbitals from the two oxygen ligands. This combination generates three molecular orbitals:

A bonding orbital (σ) , which is delocalized across all three atoms.

A non-bonding orbital (n) , which is primarily localized on the two terminal ligand atoms (oxygens).

An anti-bonding orbital (σ)*.

The four valence electrons (two from the iodine p-orbital and one from each oxygen ligand) occupy the bonding and non-bonding orbitals, leaving the anti-bonding orbital empty. This results in a stable configuration where each O-I bond has a bond order of 0.5. libretexts.org The non-bonding MO being localized on the electronegative ligands is a key feature of this model. wikipedia.org This approach successfully explains the characteristic long and relatively weak bonds observed in hypervalent iodine compounds.

Spectroscopic Techniques for Elucidation of Structure and Mechanism

A suite of spectroscopic techniques is employed to characterize the structure of Tris(trifluoroacetato-O)iodine and to follow its transformations during chemical reactions, providing crucial experimental validation for theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination in solution. For Tris(trifluoroacetato-O)iodine, ¹³C NMR is particularly informative for confirming the presence and electronic environment of the trifluoroacetate (B77799) ligands. The ¹³C NMR spectrum is characterized by two distinct signals for the two carbon atoms in the trifluoroacetate group: the trifluoromethyl carbon (-CF₃) and the carboxyl carbon (-COO-).

While specific data for the monomeric I(OCOCF₃)₃ is not widely reported, the ¹³C NMR spectrum of a closely related nitrosonium dinuclear trifluoroacetate iodine(III) complex, [I(OCOCF₃)₃]₂(CF₃CO₂)NO, provides excellent reference values. In this complex, the signals for the trifluoroacetate ligands appear as quartets due to coupling with the three fluorine atoms.

| Carbon Environment | Reported Chemical Shift (δ) in [I(OCOCF₃)₃]₂(CF₃CO₂)NO ionicviper.org | Multiplicity | Coupling Constant (J) ionicviper.org |

|---|---|---|---|

| -CF₃ | 113 ppm | Quartet (q) | ¹JCF = 283 Hz |

| -COO- | 162 ppm | Quartet (q) | ²JCF = 42 Hz |

The downfield shift of the carboxyl carbon (~162 ppm) is characteristic for a carbonyl group in an ester or acid environment, while the trifluoromethyl carbon appears further upfield (~113 ppm). chemicalbook.comthieme-connect.de The large one-bond C-F coupling constant (¹JCF) and smaller two-bond coupling constant (²JCF) are typical for trifluoroacetate moieties. thieme-connect.de

Mass Spectrometry (MS)

X-ray Diffraction Analysis of Related Compounds

While a definitive single-crystal X-ray structure of monomeric Tris(trifluoroacetato-O)iodine has remained elusive, analysis of related hypervalent iodine(III) compounds provides valuable insights into its probable molecular geometry and intermolecular interactions. Research in this area has revealed a strong tendency for these species to form dimeric or polymeric structures in the solid state.

A notable structural study on iodine tris(trifluoroacetate) revealed its existence as a dimeric species in the solid state. This finding is crucial as it suggests that the reactivity and stability of the compound in the solid phase are influenced by these intermolecular associations.

Further crystallographic data from related aryliodine(III) bis(trifluoroacetates) offer a comparative basis for understanding the coordination environment around the iodine center. For instance, the X-ray crystal structure of 3-[Bis(trifluoroacetoxy)iodo]benzoic acid has been determined, providing precise measurements of bond lengths and angles in a similar iodine(III) trifluoroacetate environment.

In a related dinuclear iodine(III) complex containing trifluoroacetate ligands, ¹³C NMR spectroscopy has been utilized to characterize the compound in solution. fluorine1.ru The spectrum of this complex, [I(OCOCF₃)₃]₂(CF₃CO₂)NO, displays distinct signals for the trifluoromethyl carbons and the carboxyl carbons of the trifluoroacetate groups, confirming the presence and electronic environment of these ligands. fluorine1.ru

Table 1: Selected ¹³C NMR Spectroscopic Data for a Dinuclear Trifluoroacetate Iodine(III) Complex fluorine1.ru

| Functional Group | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

| CF₃ | 113 | ¹JCF = 283 |

| CF₃CO₂ | 162 | ²JCF = 42 |

Note: Data obtained from a reaction mixture containing the dinuclear complex.

The structural data from these related compounds consistently show a T-shaped geometry around the iodine(III) center, a characteristic feature of hypervalent iodine compounds. The ligands occupy two of the apical and one of the equatorial positions in a trigonal bipyramidal arrangement, with two lone pairs of electrons occupying the remaining equatorial positions. The bond lengths and angles are influenced by the electronic nature of the substituents and the crystal packing forces.

The study of these related crystal structures is instrumental in building a comprehensive understanding of the structural chemistry of Tris(trifluoroacetato-O)iodine and predicting its behavior in different chemical environments.

Green Chemistry Principles in the Application of Tris Trifluoroacetato O Iodine

Atom Economy Considerations

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of atoms from reactants into the final product. Reactions employing Tris(trifluoroacetato-O)iodine have demonstrated high efficiency in this regard. A notable example is the iodotrifluoroacetoxylation of fluoroolefins. fluorine1.ru

In these reactions, Tris(trifluoroacetato-O)iodine reacts with various perfluoroalkylethylenes to produce the desired iodotrifluoroacetoxylation products in high yields. fluorine1.ru High product yield is a crucial factor in achieving excellent atom economy, as it signifies that a large portion of the reactant materials is converted into the target molecule, thereby generating minimal waste.

Table 1: Iodotrifluoroacetoxylation of Perfluoroalkylethylenes

| Reactant (Alkene) | Reagent | Conditions | Product Yield |

|---|---|---|---|

| Perfluoroalkylethylenes | Tris(trifluoroacetato-O)iodine | 15-25°C | High |

| Ethylene (B1197577) derivatives with C4F9- moieties | Tris(trifluoroacetato-O)iodine | 15-25°C | High |

| Ethylene derivatives with CF3- moieties | Tris(trifluoroacetato-O)iodine | 15-25°C | High |

This table summarizes the reaction conditions for the efficient conversion of various fluoroolefins to their corresponding iodotrifluoroacetoxylation products, as reported in scientific literature. fluorine1.ru

Use of Environmentally Benign Reaction Conditions

A significant advantage of using Tris(trifluoroacetato-O)iodine is its ability to facilitate reactions under mild, environmentally friendly conditions. Many transformations occur at ambient temperatures, reducing the energy consumption typically associated with synthetic chemistry.

For instance, the iodotrifluoroacetoxylation of perfluoroalkylethylenes proceeds efficiently at temperatures between 15-25°C. fluorine1.ru This contrasts sharply with many conventional synthetic methods that require elevated temperatures, and thus higher energy input, to proceed. Operating at or near room temperature not only conserves energy but also enhances the safety of the chemical process. The use of such mild conditions makes hypervalent iodine reagents an attractive option for developing more sustainable and less energy-intensive synthetic routes. researchgate.net

Reduction of Hazardous Waste and Metal-Free Protocols

One of the most impactful contributions of Tris(trifluoroacetato-O)iodine to green chemistry is its role in promoting metal-free synthesis. nih.gov Many crucial organic reactions traditionally rely on transition metal catalysts, such as palladium, chromium, or copper. While effective, these metals are often toxic, expensive, and can lead to hazardous waste streams that are difficult and costly to remediate.

Hypervalent iodine(III) reagents provide a non-toxic and safer alternative to these hazardous metal-based systems. rsc.orgresearchgate.net By designing synthetic pathways that utilize Tris(trifluoroacetato-O)iodine, chemists can completely avoid the use of heavy metals, thereby eliminating the associated risks of contamination in the final products and the environment. researchgate.net The byproducts of these reactions are typically reduced iodine compounds, which are considerably less hazardous than heavy metal waste.

Table 2: Comparison of Synthetic Protocols

| Feature | Tris(trifluoroacetato-O)iodine Protocol | Traditional Metal-Catalyzed Protocol |

|---|---|---|

| Catalyst/Reagent | Metal-free hypervalent iodine | Transition metals (e.g., Pd, Ru, Cu) |

| Toxicity | Low toxicity | Often toxic and hazardous |

| Waste Stream | Reduced iodine compounds | Heavy metal-containing waste |

| Reaction Conditions | Often mild (e.g., room temperature) fluorine1.ru | Can require high temperatures and pressures |

| Sustainability | Higher; avoids persistent metal pollutants | Lower; risk of environmental contamination |

This table provides a comparative overview of the environmental and safety aspects of using hypervalent iodine reagents versus traditional transition metal catalysts in organic synthesis.

Recyclability and Reusability of Iodine Species

While Tris(trifluoroacetato-O)iodine is often used in stoichiometric amounts, the underlying iodine species can be part of a catalytic cycle, embodying the green chemistry principles of catalysis and waste reduction. rsc.org During a reaction, the iodine(III) center is reduced to a lower oxidation state, typically iodide (I⁻).

The catalytic cycle involves two key steps:

Oxidative Functionalization : The hypervalent iodine(III) reagent reacts with the substrate, forming the desired product and a reduced iodine species (e.g., an aryl iodide).

Re-oxidation : A stoichiometric terminal oxidant regenerates the active hypervalent iodine(III) species from the reduced form, allowing the cycle to continue. acsgcipr.org

This catalytic approach minimizes the amount of iodine reagent required, aligning perfectly with the goals of waste minimization and resource efficiency in green chemistry. researchgate.net

Advanced Methodologies and Emerging Trends

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. Although specific studies detailing the use of Tris(trifluoroacetato-O)iodine in flow systems are not extensively documented, the principles of its batch reactions suggest potential adaptability to continuous processes.

The synthesis of various organic compounds using hypervalent iodine reagents often involves highly reactive intermediates and exothermic reactions, which can be managed more effectively in a continuous flow setup. The smaller reaction volumes at any given time in a flow reactor significantly enhance safety, particularly for reactions that could be hazardous on a larger batch scale.

Table 1: Potential Advantages of Continuous Flow Synthesis with Hypervalent Iodine Reagents

| Feature | Benefit in Continuous Flow | Relevance to Tris(trifluoroacetato-O)iodine Chemistry |

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Efficient management of exothermic reactions, such as oxidations. |

| Mixing | Rapid and efficient mixing of reagents. | Improved reaction kinetics and product selectivity. |

| Safety | Small reaction volumes minimize risks associated with unstable intermediates. | Safer handling of potentially energetic reactions. |

| Automation | Allows for automated control and optimization of reaction parameters. | High-throughput screening of reaction conditions. |

While specific examples for Tris(trifluoroacetato-O)iodine are yet to be reported, the continuous synthesis of other hypervalent iodine reagents and their application in multi-step reaction sequences have been demonstrated, paving the way for future research in this area.

Electrochemical methods can be seamlessly integrated with flow systems to perform clean and reagent-free redox reactions. The electrochemical generation of hypervalent iodine species in a continuous flow reactor is an emerging area of interest. This approach avoids the use of strong chemical oxidants, thereby reducing waste and improving the sustainability of the process. While the electrochemical flow synthesis of Tris(trifluoroacetato-O)iodine has not been specifically described, the general principles of electrochemical oxidation of iodine compounds in flow are applicable.

Supramolecular Interactions in Tris(trifluoroacetato-O)iodine Chemistry

The study of supramolecular chemistry involves non-covalent interactions that govern the assembly of molecules into larger, organized structures. For hypervalent iodine compounds, these interactions, particularly halogen and hydrogen bonding, play a crucial role in their crystal packing and reactivity.

In the solid state, hypervalent iodine compounds are known to form extended networks through secondary I···O, I···N, and I···Halogen interactions. These interactions are often shorter than the sum of the van der Waals radii, indicating a significant attractive force. While the crystal structure of Tris(trifluoroacetato-O)iodine is not extensively detailed in the context of supramolecular interactions, related compounds such as (diacetoxyiodo)benzene (B116549) and its derivatives exhibit rich supramolecular assemblies.

The trifluoroacetato ligands in Tris(trifluoroacetato-O)iodine, with their electronegative fluorine and oxygen atoms, have the potential to act as both hydrogen and halogen bond acceptors. The iodine center, being electron-deficient, can act as a halogen bond donor. These interactions could influence the compound's physical properties and its reactivity in the solid state. Research on the supramolecular chemistry of hypervalent iodine macrocycles has demonstrated the importance of these secondary bonding interactions in forming complex, higher-order structures. researchgate.netsmu.edu

Applications in Polymer Science (e.g., functionalization, polymerization initiation)

Hypervalent iodine compounds have found utility in polymer science, primarily as initiators for various types of polymerization and as reagents for polymer functionalization. researchgate.netsmu.eduresearchgate.net

The thermal or photochemical decomposition of iodine(III) compounds can generate radical species capable of initiating free-radical polymerization. smu.edu For instance, compounds with the general structure ArIL₂, where L is a leaving group, can degrade to form ArI and two L• radicals, which can then initiate the polymerization of vinyl monomers. smu.edu This property makes them useful as radical initiators. smu.edu

Iodonium salts, a class of hypervalent iodine compounds, are widely used as photoinitiators for cationic photopolymerizations. researchgate.net While Tris(trifluoroacetato-O)iodine is not an iodonium salt, its potential to generate reactive species upon stimulation suggests it could be explored for similar applications.

Furthermore, hypervalent iodine reagents are employed in the functionalization of polymers. Polymer-supported hypervalent iodine reagents have been developed to facilitate easier separation and recycling of the reagent after a reaction. researchgate.net These supported reagents can be used for various oxidative transformations on polymer chains.

A specific application of hypervalent iodine compounds is in controlled radical polymerization processes, such as iodine transfer polymerization (ITP). google.comgoogle.com In these methods, an iodide-terminated polymer can be converted into a hypervalent iodide radical initiator, which then allows for the synthesis of well-defined block copolymers. google.com

Table 2: Potential Roles of Hypervalent Iodine Compounds in Polymer Science

| Application | Mechanism | Potential Relevance of Tris(trifluoroacetato-O)iodine |

| Polymerization Initiation | Generation of radical or cationic species upon thermal or photochemical decomposition. | The trifluoroacetoxy radical could potentially initiate polymerization. |

| Polymer Functionalization | Oxidative modification of polymer backbones or side chains. | Could be used for introducing trifluoroacetoxy groups onto polymers. |

| Controlled Radical Polymerization | Formation of macro-initiators for block copolymer synthesis. | Potential for use in iodine transfer polymerization schemes. |

While direct applications of Tris(trifluoroacetato-O)iodine in polymer science are not yet established, the versatile reactivity of hypervalent iodine compounds suggests that it could be a valuable tool in the development of new polymeric materials and synthesis methodologies. researchgate.netsmu.edu

Future Directions and Research Challenges in Tris Trifluoroacetato O Iodine Chemistry

Development of Novel Chiral Tris(trifluoroacetato-O)iodine Derivatives

A significant frontier in hypervalent iodine chemistry is the development of chiral reagents for asymmetric synthesis. beilstein-journals.org While the parent Tris(trifluoroacetato-O)iodine is achiral, the design and synthesis of chiral derivatives hold immense potential for enantioselective transformations. The primary strategies for introducing chirality involve the attachment of chiral ligands or the creation of axially chiral iodoarene backbones. beilstein-journals.orgnih.gov

Researchers have successfully synthesized and utilized various chiral hypervalent iodine reagents in asymmetric oxidations, dearomatizations, and difunctionalization of alkenes. beilstein-journals.org For instance, lactate-based chiral hypervalent iodine reagents have shown success in stereoselective reactions with alkenes. nih.gov The development of C-N axial chiral hypervalent iodine reagents has also been a promising area, leading to improved enantioselectivities in reactions like the α-oxytosylation of ketones. nih.gov

A key challenge lies in translating these concepts to Tris(trifluoroacetato-O)iodine. The lability of the trifluoroacetate (B77799) groups presents a hurdle for the stable incorporation of chiral ligands. Future research will likely focus on designing robust chiral auxiliaries that can withstand the reaction conditions and effectively transfer stereochemical information. The synthesis of novel triptycene-based chiral iodoarenes offers another avenue, although initial studies have shown that the distance between the chiral scaffold and the iodine center is a critical factor for achieving high enantioselectivity. nih.govresearchgate.net

Table 1: Examples of Chiral Hypervalent Iodine(III) Reagents and their Applications

| Chiral Reagent Type | Application | Reference |

| Lactate-based | Stereoselective diamination of homoallylic guanidines | nih.gov |

| C-N Axial Chiral | Catalytic stereoselective α-oxytosylation of ketones | nih.gov |

| Triptycene-based | Oxidative transformations (low enantioselectivity) | nih.govresearchgate.net |

Expanding Substrate Scope and Reaction Diversity

Tris(trifluoroacetato-O)iodine has demonstrated its efficacy in a range of reactions, including the iodotrifluoroacetoxylation of fluoroolefins and the iodination of aromatic ketones. fluorine1.ruoup.com It reacts with various perfluoroalkylethylenes to yield iodotrifluoroacetoxylation products, which are valuable precursors for oxiranes. fluorine1.ru The reaction of Tris(trifluoroacetato-O)iodine with alkenes can also lead to skeletal rearrangements, yielding α-arylated ketones. d-nb.info

Future research will aim to broaden the substrate scope to include more complex and functionally diverse molecules. The reactivity of this reagent with different classes of unsaturated compounds, such as alkynes and allenes, warrants further investigation. Moreover, exploring its potential in cascade reactions, where multiple bonds are formed in a single operation, could lead to more efficient synthetic routes. For instance, oxidative cascade reactions mediated by iodine(III) reagents have been shown to produce polycyclic products with rare interlignol linkages. nih.gov

The development of new reaction protocols is another crucial area. This includes exploring different solvent systems, additives, and reaction conditions to modulate the reactivity and selectivity of Tris(trifluoroacetato-O)iodine. For example, its reactions with 1-arylethenes and related compounds have been shown to yield a variety of products, including 1,2-diaryl-1-alkanones and benzils, depending on the substrate and conditions. oup.com

Enhanced Understanding of Reaction Mechanisms via Advanced Computational Studies

A deeper understanding of the reaction mechanisms involving Tris(trifluoroacetato-O)iodine is essential for optimizing existing transformations and designing new ones. Advanced computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction pathways. rsc.org

Computational studies can provide insights into the structures of key intermediates and transition states, the role of the solvent, and the factors governing selectivity. For example, DFT calculations have been employed to shed light on the mechanism of palladium-catalyzed alkoxylation of C(sp³)–H bonds mediated by hypervalent iodine(III) reagents. rsc.org These studies revealed a novel mechanism involving an X ligand transfer from the iodine(III) reagent to the palladium(II) center. rsc.org

Future computational work should focus specifically on the reactions of Tris(trifluoroacetato-O)iodine. Key areas of investigation include the nature of the active iodinating species, the mechanism of ligand exchange, and the factors controlling regio- and stereoselectivity. Such studies will be instrumental in developing predictive models for the reactivity of this reagent and in guiding the rational design of new reactions and catalysts.

Integration with Photoredox and Electrocatalysis

The synergy between hypervalent iodine chemistry and modern synthetic methodologies like photoredox and electrocatalysis offers exciting opportunities. nih.gov Hypervalent iodine(III) reagents can participate in photochemical transformations either through direct irradiation or in photoredox cycles. nih.gov

In the realm of photoredox catalysis, hypervalent iodine reagents can act as powerful oxidants. For instance, the combination of photoredox catalysis with a hypervalent iodine reagent has enabled the decarboxylative trifluoromethylation of (hetero)arenes using trifluoroacetic acid as the trifluoromethyl source. This approach provides a practical method for incorporating the trifluoromethyl group into organic molecules under mild conditions.

Electrocatalysis represents another promising avenue. The electrochemical behavior of iodine species is well-documented, and this knowledge can be leveraged to develop novel electrosynthetic methods involving Tris(trifluoroacetato-O)iodine. nih.gov Future research could explore the in-situ generation of the active iodine(III) species from iodine(I) precursors via electrochemical oxidation, potentially leading to catalytic processes. The integration of Tris(trifluoroacetato-O)iodine chemistry with these advanced technologies could lead to the development of more sustainable and efficient synthetic protocols.

Design of More Stable and Recyclable Reagents

A practical limitation of many hypervalent iodine reagents is their stoichiometric use and the difficulty in recycling the iodobenzene (B50100) byproduct. To address this, significant effort has been directed towards the development of more stable and recyclable reagents. thieme-connect.comrsc.org

One of the most successful strategies involves the immobilization of the hypervalent iodine moiety onto a solid support, such as a polymer. thieme-connect.comrsc.orgtcichemicals.com Polymer-supported hypervalent iodine reagents offer several advantages, including ease of handling, simplified product purification through simple filtration, and the potential for regeneration and reuse of the reagent. thieme-connect.com For example, poly[4-(diacetoxyiodo)styrene] has been effectively used for the oxidation of alcohols. tcichemicals.com The consumed polymer-supported reagent can be recovered, regenerated, and reused with no significant loss of activity. rsc.orgresearchgate.net

Future research in this area will focus on developing new and improved solid supports, including magnetic nanoparticles and metal-organic frameworks, to enhance the stability, reactivity, and recyclability of the reagents. The design of fluorous-tagged hypervalent iodine reagents also presents a viable strategy for facile separation and recycling. fao.org Applying these principles to develop a recyclable version of Tris(trifluoroacetato-O)iodine would be a significant advancement towards more sustainable chemical processes.

Exploration of New Supramolecular Assembly Strategies

The ability of hypervalent iodine(III) compounds to act as halogen bond donors opens up new avenues in supramolecular chemistry. acs.orgnih.gov The iodine center in these compounds possesses two electrophilic axes, allowing for biaxial binding to Lewis bases. acs.orgnih.gov This property can be exploited for the construction of novel supramolecular assemblies and for applications in molecular recognition and catalysis.

Systematic investigations have demonstrated that diaryliodonium salts can form stable complexes with various substrates, including diesters and diamides, through biaxial halogen bonding. nih.gov The association strengths can be significantly enhanced through this cooperative binding. nih.gov

Future research will likely explore the supramolecular chemistry of Tris(trifluoroacetato-O)iodine and its derivatives. The trifluoroacetate ligands could influence the halogen bonding capabilities of the iodine center. Understanding these interactions could lead to the design of new host-guest systems, self-assembled materials, and supramolecular catalysts where the reactivity of the iodine(III) center is modulated by non-covalent interactions. The use of azobenzene-derived diaryliodonium salts, which can undergo photoisomerization, could also be explored for the light-controlled assembly and disassembly of supramolecular structures. diva-portal.org

Q & A

Basic Research Questions

Q. How can Tris(trifluoroacetato-O)iodine be synthesized, and what parameters influence its purity and yield?

- Methodological Answer: Tris(trifluoroacetato-O)iodine is typically synthesized via oxidative methods involving iodobenzene derivatives and trifluoroacetic anhydride. Critical parameters include reaction temperature (optimized between 0–25°C), stoichiometric ratios of iodine precursors to trifluoroacetate ligands, and inert atmosphere conditions to prevent hydrolysis. Purification via recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) enhances purity, while yield depends on rigorous exclusion of moisture .

Q. What spectroscopic and crystallographic techniques confirm the molecular structure of Tris(trifluoroacetato-O)iodine?

- Methodological Answer:

- X-ray crystallography reveals a T-shaped geometry at the iodine center with bond angles of ~172.7° (O–I–O) and bond lengths of 2.017–2.272 Å for I–O (trifluoroacetate) .

- FT-IR spectroscopy identifies characteristic C=O (1740–1780 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.

- ¹⁹F NMR resolves trifluoroacetate ligands at δ −75 to −78 ppm, confirming ligand symmetry .

Q. What safety protocols are essential for handling Tris(trifluoroacetato-O)iodine?

- Methodological Answer:

- Use nitrile gloves and goggles to avoid skin/eye contact (R36/37/38).

- Work in a fume hood to prevent inhalation of irritant vapors.

- Store in airtight containers under inert gas (e.g., argon) to minimize decomposition. Emergency measures include flushing eyes with water (S26) and using activated carbon for spill containment .

Advanced Research Questions

Q. How does the iodine(III) center’s electronic environment dictate oxidative reactivity in varying solvents?

- Methodological Answer:

- In polar aprotic solvents (e.g., acetonitrile), the iodine(III) center acts as a strong electrophile, facilitating oxidation of alcohols to ketones via ligand transfer.